4-Methoxypicolinamide
Description
4-Methoxypicolinamide (CAS No. 90151-10-3) is a pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 4-position of the pyridine ring and a carboxamide (-CONH₂) group at the 2-position (Figure 1). This compound is utilized in organic synthesis, particularly in Pd-catalyzed C(sp³)-H functionalization reactions, where its directing group properties influence reactivity and selectivity .
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMIVKBJSIOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9014-93-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
4-Methylpicolinamide
- Structural Difference : The 4-position substituent is a methyl (-CH₃) group instead of methoxy (-OCH₃).
- Reactivity in Pd-Catalyzed Arylation: Yield: Poor overall yield (<30%). Selectivity: No selectivity between mono- and diarylated products (e.g., 8c and 9c formed in equal amounts) . Key Insight: The electron-donating methyl group lacks the steric and electronic effects needed to direct selective monoarylation.
Trifluoromethyl Picolinamides (7e, 7f)
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the methoxy group.
- Reactivity: Yield: Moderate (40–60%). Selectivity: High selectivity for monoarylated products (8e, 8f) due to the strong electron-withdrawing effect of -CF₃, which stabilizes intermediates .
- Limitation : Lower yields compared to 4-methoxy derivatives, likely due to increased steric hindrance.
5-Methoxypicolinamide (CAS 88166-65-8)
- Structural Difference : Methoxy group at the 5-position instead of 4.
- No direct reactivity data is available, but analogous studies suggest meta-substitution may destabilize transition states .
Methyl 4-Methoxypyridine-2-carboxylate (CAS 29681-43-4)
Mechanistic Influence
- 4-Methoxypicolinamide : The -OCH₃ group donates electron density via resonance, stabilizing Pd intermediates and promoting selective C–H activation .
- Trifluoromethyl Analogs : -CF₃ withdraws electrons, accelerating oxidative addition but complicating reductive elimination, leading to moderate yields .
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